molecular formula C16H17NO4 B066904 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester CAS No. 162151-91-9

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester

Cat. No. B066904
M. Wt: 287.31 g/mol
InChI Key: YRKGGDPFMAFKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MK-801, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Mechanism Of Action

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester acts as a non-competitive NMDA receptor antagonist. It binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the activation of the receptor by glutamate. This blockade of the NMDA receptor results in the inhibition of excitatory neurotransmission, which has been shown to have a wide range of effects on various physiological and pathological processes.

Biochemical And Physiological Effects

The blockade of the NMDA receptor by 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester in lab experiments is its specificity for the NMDA receptor. This compound has been extensively studied and has been shown to be an effective tool to study the NMDA receptor and its role in various physiological and pathological processes. One of the limitations of using this compound is its potential toxicity. It has been shown to have neurotoxic effects in some animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester. One direction is the development of more specific NMDA receptor antagonists that have fewer side effects and greater efficacy. Another direction is the study of the potential therapeutic applications of this compound in various neurodegenerative diseases. Finally, the study of the role of the NMDA receptor in various physiological and pathological processes is an area of ongoing research that will continue to be of great interest to the scientific community.

Synthesis Methods

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methyl-5-(phenylmethyl)-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. The resulting product is then treated with dimethyl sulfate to obtain 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential applications in various fields of science. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to be an effective tool to study the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory.

properties

CAS RN

162151-91-9

Product Name

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

dimethyl 2-benzyl-5-methyl-1H-pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-10-13(15(18)20-2)14(16(19)21-3)12(17-10)9-11-7-5-4-6-8-11/h4-8,17H,9H2,1-3H3

InChI Key

YRKGGDPFMAFKFB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC

Other CAS RN

162151-91-9

synonyms

1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester

Origin of Product

United States

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